molecular formula C7H13N5S2 B12606254 N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea CAS No. 917947-44-5

N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea

Cat. No.: B12606254
CAS No.: 917947-44-5
M. Wt: 231.3 g/mol
InChI Key: JRJVAHYCRXJSJK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While experimental NMR data for this compound are not publicly available, predictions based on analogous thiourea-thiadiazole hybrids suggest the following:

  • $$ ^1\text{H} $$ NMR :
    • Thiadiazole proton: δ 8.2–8.5 ppm (singlet, 1H).
    • Ethylamino NH: δ 5.6–6.0 ppm (broad, 1H).
    • Thiourea NH: δ 9.8–10.2 ppm (broad, 2H).
    • Ethyl groups: δ 1.2–1.4 ppm (triplet, 6H, $$-\text{CH}2\text{CH}3$$) and δ 3.3–3.6 ppm (quartet, 4H, $$-\text{CH}_2-$$).
  • $$ ^{13}\text{C} $$ NMR :
    • Thiadiazole C-3 and C-5: δ 160–170 ppm.
    • Thiocarbonyl (C=S): δ 180–185 ppm.
    • Ethyl carbons: δ 12–15 ppm ($$-\text{CH}3$$) and δ 40–45 ppm ($$-\text{CH}2-$$).

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals characteristic bands associated with functional groups:

  • N–H Stretch : 3250–3350 cm$$ ^{-1} $$ (thiourea and ethylamino NH).
  • C=S Stretch : 1250–1300 cm$$ ^{-1} $$.
  • Thiadiazole Ring Vibrations : 1500–1550 cm$$ ^{-1} $$ (C=N/C–N stretches).

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum is expected to exhibit:

  • Molecular Ion Peak : m/z 231.3 (M$$ ^+ $$, 100% relative intensity).
  • Key Fragments :
    • m/z 184: Loss of $$-\text{NHCH}2\text{CH}3$$ (47 Da).
    • m/z 142: Thiadiazole ring cleavage.
    • m/z 96: $$ \text{C}3\text{H}6\text{N}_2\text{S}^+ $$ fragment.

X-ray Crystallographic Studies

No single-crystal X-ray diffraction data for this compound have been reported. However, related thiourea-thiadiazole hybrids exhibit:

  • Crystal System : Monoclinic with space group $$ P2_1/c $$.
  • Hydrogen Bonding : Thiourea NH groups form intermolecular bonds with thiadiazole nitrogen atoms (N···H–N ≈ 2.8–3.0 Å).
  • Torsional Angles : Dihedral angles between the thiadiazole and thiourea planes range from 15° to 30°.

Comparative Analysis with Related Thiourea-Thiadiazole Hybrids

Feature This compound N-(2-(4-Fluorophenyl)ethyl)-N'-2-thiazolylthiourea N-Ethyl-1-(thiadiazol-4-yl)pent-3-yn-1-amine
Core Heterocycle 1,2,4-Thiadiazole Thiazole 1,2,4-Thiadiazole
Substituents Ethylamino, thiourea 4-Fluorophenethyl, thiazolyl Ethyl, pent-3-yn-1-amine
Molecular Weight (g/mol) 231.3 281.4 195.3
Hydrogen Bonding Sites 3 (2 NH, 1 S) 2 (NH) 1 (NH)
Flexibility Moderate (ethyl groups) High (phenethyl chain) Low (rigid alkyne)

Key differences include:

  • Electronic Effects : The ethylamino group in the target compound enhances electron-donating capacity compared to fluorophenyl substituents in .
  • Conformational Freedom : The absence of rigid aromatic systems (e.g., fluorophenyl in ) increases rotational freedom around the thiourea moiety.
  • Bioactivity Correlations : Thiourea-thiadiazole hybrids with ethyl substituents (, ) often exhibit improved solubility over aryl-substituted analogs ().

Properties

CAS No.

917947-44-5

Molecular Formula

C7H13N5S2

Molecular Weight

231.3 g/mol

IUPAC Name

1-ethyl-3-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea

InChI

InChI=1S/C7H13N5S2/c1-3-8-5-10-7(14-12-5)11-6(13)9-4-2/h3-4H2,1-2H3,(H3,8,9,10,11,12,13)

InChI Key

JRJVAHYCRXJSJK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NSC(=N1)NC(=S)NCC

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Ethylamine with Thiourea

  • Reagents : Ethylamine, thiourea, and a suitable solvent (e.g., ethanol).

  • Procedure :

    • Dissolve thiourea in ethanol.
    • Slowly add ethylamine to the solution while stirring.
    • Heat the mixture to reflux for several hours.
    • Upon completion, cool the mixture and filter the precipitated product.
    • Wash and dry the resultant N-ethylthiourea.

This method primarily focuses on forming the thiourea backbone before introducing the thiadiazole ring.

Method 2: Synthesis via Thiadiazole Derivatives

  • Reagents : Ethyl bromoacetate, hydrazine hydrate, and isothiocyanates.

  • Procedure :

    • React ethyl bromoacetate with hydrazine hydrate to form an intermediate hydrazide.
    • Treat the hydrazide with isothiocyanates to yield N,N-disubstituted thioureas.
    • Subsequently, cyclize the product using appropriate conditions to introduce the thiadiazole ring.

This method allows for the incorporation of the ethylamino group directly into the thiadiazole structure.

Method 3: One-Pot Synthesis

  • Reagents : A combination of thiourea derivatives, ethylamine, and a catalyst (e.g., pyridine).

  • Procedure :

    • Combine all reagents in a reaction vessel.
    • Stir under reflux conditions for an extended period.
    • Isolate the product through filtration and purification steps.

This approach simplifies the synthesis by combining multiple steps into one reaction sequence.

The synthesized N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea can be characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine structural integrity and purity
Infrared Spectroscopy (IR) Identify functional groups present
Mass Spectrometry (MS) Confirm molecular weight and composition
Elemental Analysis Assess elemental composition

Recent studies have shown that compounds containing thiourea and thiadiazole moieties exhibit significant biological activities such as antimicrobial and antifungal properties. For instance:

  • A study demonstrated that certain substituted thioureas displayed moderate to good urease inhibition properties, suggesting potential applications in treating infections caused by urease-producing pathogens.

  • Molecular docking studies have indicated favorable interactions between synthesized thioureas and biological targets, emphasizing their therapeutic potential.

The preparation of this compound can be effectively achieved through various synthetic methodologies that leverage existing chemical knowledge about thioureas and thiadiazoles. Characterization methods confirm the successful synthesis of these compounds, which hold promise for further pharmacological exploration due to their biological activities.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethyl and ethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce various reduced forms of the thiadiazole ring.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds containing the 1,2,4-thiadiazole framework exhibit notable antimicrobial properties. Specifically:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-thiadiazole can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have displayed Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains like Aspergillus niger and Candida albicans. The introduction of specific substituents on the thiadiazole ring has been linked to enhanced antifungal activity .

Antiviral Applications

N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea has been investigated for its potential as an antiviral agent:

  • HIV Inhibition : Some derivatives bearing the thiadiazole structure have shown promising results in inhibiting HIV replication. For example, compounds similar to this compound exhibited EC50 values indicating effective antiviral activity against various strains of HIV .
  • Mechanism of Action : The mechanism by which these compounds exert their antiviral effects is believed to involve interference with viral enzymes or host cell entry processes .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in substituents on the thiadiazole ring significantly influence antimicrobial and antiviral potency. For instance, the introduction of halogen atoms or alkyl groups can enhance activity against specific pathogens .
  • Comparative Analysis : A comparative study of various thiadiazole derivatives revealed that certain modifications led to improved activities compared to standard drugs like ampicillin and fluconazole .

Case Studies

Several studies have documented the effectiveness of compounds related to this compound:

  • Antimicrobial Screening : A series of synthesized thiadiazole derivatives were tested against multiple bacterial strains. Results indicated that specific derivatives exhibited MIC values lower than those of established antibiotics .
  • Antiviral Efficacy : Research focused on the anti-HIV activity of structurally similar compounds showed promising results in vitro with significant reductions in viral load .

Mechanism of Action

The mechanism of action of N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, heterocyclic cores, or thiourea modifications. Below is a comparative analysis:

N,N′-Diethylthiourea (CAS: Not provided)

  • Structure : Simplest analog lacking the thiadiazole ring.
  • Synthesis : Prepared via a one-pot, catalyst-free reaction between ethyl acetoacetate, NBS, and thiourea derivatives (yield: 75%) .
  • Key Differences : Absence of the thiadiazole ring reduces aromaticity and hydrogen-bonding complexity. This likely diminishes biological activity compared to the target compound.

Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS 34014-18-1)

  • Structure : Urea derivative with a tert-butyl-substituted 1,3,4-thiadiazole ring.
  • Core Heterocycle: 1,3,4-thiadiazole vs. 1,2,4-thiadiazole alters electronic properties and hydrogen-bonding patterns. Biological Implications: Urea derivatives generally exhibit lower acidity (pKa) than thioureas, affecting interactions in enzymatic or receptor-binding contexts .

Triazole-Schiff Base Derivatives

  • Structure : Schiff bases with triazole rings (e.g., compounds from ).
  • Key Differences :
    • Triazole rings are less electron-deficient than thiadiazoles, altering reactivity in metal coordination or supramolecular assembly.
    • Schiff bases often display stronger hydrogen-bonding networks due to imine groups, which may enhance crystallinity compared to thioureas .

Physicochemical and Functional Properties

Property N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea N,N′-Diethylthiourea Urea, N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl-
Molecular Weight ~230 g/mol (estimated) ~148 g/mol ~257 g/mol
Hydrogen-Bonding Sites 3 (thiourea NH, thiadiazole N) 2 (thiourea NH) 2 (urea NH)
Synthetic Yield Not reported 75% Not reported
Solubility Moderate (polar aprotic solvents) High (ethanol, acetone) Low (due to tert-butyl group)

Biological Activity

N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C7_7H13_{13}N5_5S
  • CAS Number : 917947-44-5

The structure features a thiourea moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of thiadiazole derivatives. The following table summarizes key findings related to the antibacterial and antifungal activities of this compound and related compounds.

Microorganism Activity MIC (μg/mL) Reference
Staphylococcus aureusSignificant15.62
Escherichia coliModerate31.25
Pseudomonas aeruginosaModerate62.50
Aspergillus nigerSignificant15.62
Candida albicansModerate4.01

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with microbial metabolism and cell wall synthesis. The presence of electron-withdrawing groups enhances their lipophilicity, which is beneficial for membrane penetration and subsequent antimicrobial action .

Anticancer Activity

Recent studies have also explored the anticancer potential of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • DNA Binding : Some derivatives have demonstrated the ability to bind DNA, leading to disruption of replication processes.
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .

Case Studies

A study conducted on a series of thiadiazole derivatives revealed that compounds with similar structures to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results suggested that modifications in the side chains could enhance biological activity further .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:

  • Substituents on the Thiadiazole Ring : Electron-withdrawing or donating groups can significantly alter potency.
  • Hydrophobicity : Increased hydrophobic character generally correlates with enhanced membrane permeability and bioactivity.

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